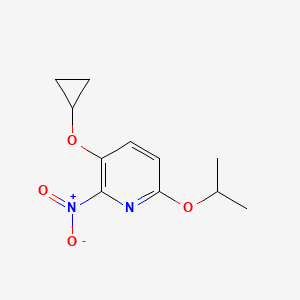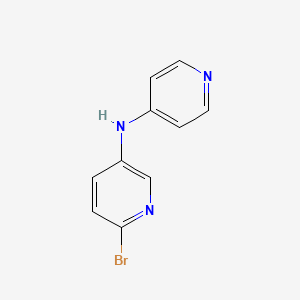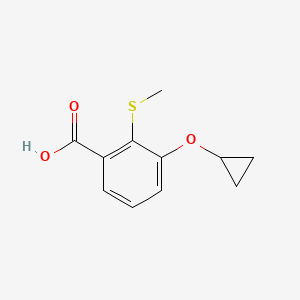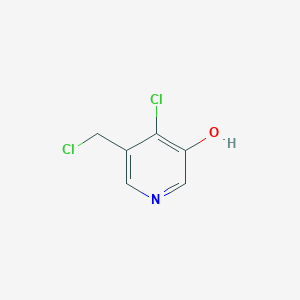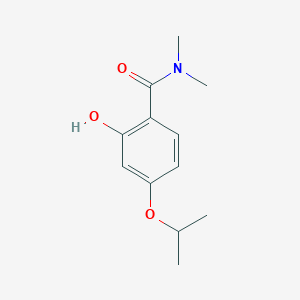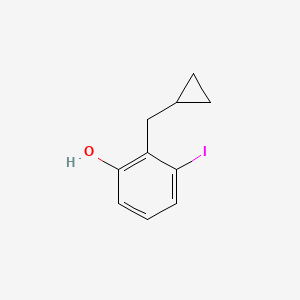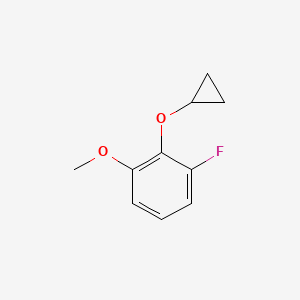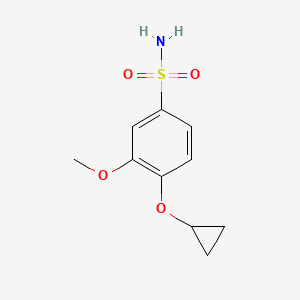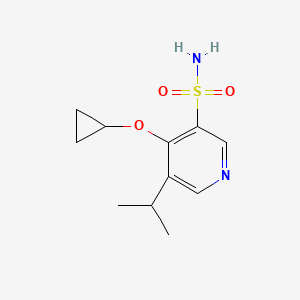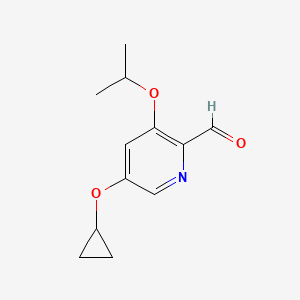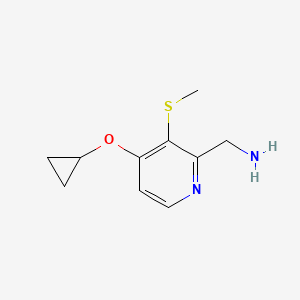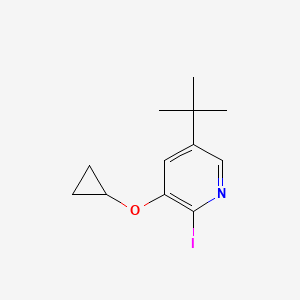
5-Tert-butyl-3-cyclopropoxy-2-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-3-cyclopropoxy-2-iodopyridine is an organic compound with the molecular formula C12H16INO. It is a derivative of pyridine, characterized by the presence of a tert-butyl group at the 5-position, a cyclopropoxy group at the 3-position, and an iodine atom at the 2-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-3-cyclopropoxy-2-iodopyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable leaving group.
Iodination: The final step involves the iodination of the pyridine ring at the 2-position using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-3-cyclopropoxy-2-iodopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropoxy group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Tert-butyl-3-cyclopropoxy-2-iodopyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-3-cyclopropoxy-2-iodopyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The tert-butyl and cyclopropoxy groups can influence the compound’s binding affinity and specificity, while the iodine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
3-Tert-butyl-5-cyclopropoxy-2-iodopyridine: Similar structure but with different positions of the tert-butyl and cyclopropoxy groups.
5-Tert-butyl-3-cyclopropoxy-2-bromopyridine: Similar structure but with a bromine atom instead of iodine.
5-Tert-butyl-3-cyclopropoxy-2-chloropyridine: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
5-Tert-butyl-3-cyclopropoxy-2-iodopyridine is unique due to the specific combination of functional groups and their positions on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H16INO |
|---|---|
Molecular Weight |
317.17 g/mol |
IUPAC Name |
5-tert-butyl-3-cyclopropyloxy-2-iodopyridine |
InChI |
InChI=1S/C12H16INO/c1-12(2,3)8-6-10(11(13)14-7-8)15-9-4-5-9/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
OHNCKEZCEPEMSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(N=C1)I)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


